1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxybenzyl group and a nitrophenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxybenzyl group can be introduced through nucleophilic substitution reactions, while the nitrophenylsulfonyl group is often added via sulfonylation reactions. Common reagents used in these reactions include methoxybenzyl chloride and nitrophenylsulfonyl chloride, with reaction conditions involving the use of bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Aminophenylsulfonyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxybenzyl)piperazine: Lacks the nitrophenylsulfonyl group, resulting in different chemical and biological properties.
4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the methoxybenzyl group, affecting its reactivity and applications.
Uniqueness
1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the methoxybenzyl and nitrophenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H21N3O5S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21N3O5S/c1-26-17-8-4-2-6-15(17)14-19-10-12-20(13-11-19)27(24,25)18-9-5-3-7-16(18)21(22)23/h2-9H,10-14H2,1H3 |
InChI Key |
XTYNZDAMAQMHCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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